molecular formula C20H24N4O2 B5240560 2-[4-(4-methoxyphenyl)piperazin-1-yl]-7-methyl-7,8-dihydroquinazolin-5(6H)-one

2-[4-(4-methoxyphenyl)piperazin-1-yl]-7-methyl-7,8-dihydroquinazolin-5(6H)-one

Cat. No.: B5240560
M. Wt: 352.4 g/mol
InChI Key: JOOSWAKYPKNSGA-UHFFFAOYSA-N
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Description

2-[4-(4-methoxyphenyl)piperazin-1-yl]-7-methyl-7,8-dihydroquinazolin-5(6H)-one is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by a quinazolinone core linked to a piperazine ring substituted with a methoxyphenyl group. Its structural features make it a candidate for various pharmacological and chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4-methoxyphenyl)piperazin-1-yl]-7-methyl-7,8-dihydroquinazolin-5(6H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Quinazolinone Core: This involves the cyclization of an appropriate anthranilic acid derivative with a suitable aldehyde or ketone under acidic or basic conditions.

    Introduction of the Piperazine Ring: The quinazolinone intermediate is then reacted with 4-(4-methoxyphenyl)piperazine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

    Final Cyclization and Purification: The final product is obtained through cyclization and purification steps, which may include recrystallization or chromatographic techniques.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-[4-(4-methoxyphenyl)piperazin-1-yl]-7-methyl-7,8-dihydroquinazolin-5(6H)-one can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

    Reduction: The quinazolinone core can be reduced to form dihydroquinazolinone derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxyl or carbonyl derivative, while reduction of the quinazolinone core can produce dihydroquinazolinone derivatives.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound has shown potential as a modulator of biological pathways, particularly those involving neurotransmitter receptors.

    Medicine: It is being investigated for its potential therapeutic effects, including its role as an antagonist or agonist for specific receptors.

    Industry: The compound’s unique structure makes it a candidate for the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 2-[4-(4-methoxyphenyl)piperazin-1-yl]-7-methyl-7,8-dihydroquinazolin-5(6H)-one involves its interaction with specific molecular targets, such as neurotransmitter receptors. The piperazine ring and methoxyphenyl group are crucial for binding to these receptors, modulating their activity, and influencing downstream signaling pathways. This modulation can result in various pharmacological effects, depending on the receptor subtype and the biological context.

Comparison with Similar Compounds

Similar Compounds

    Trazodone: An arylpiperazine-based compound used as an antidepressant.

    Naftopidil: Another arylpiperazine derivative used for the treatment of benign prostatic hyperplasia.

    Urapidil: An alpha1-adrenergic receptor antagonist used to treat hypertension.

Uniqueness

2-[4-(4-methoxyphenyl)piperazin-1-yl]-7-methyl-7,8-dihydroquinazolin-5(6H)-one is unique due to its specific combination of a quinazolinone core and a methoxyphenyl-substituted piperazine ring

Properties

IUPAC Name

2-[4-(4-methoxyphenyl)piperazin-1-yl]-7-methyl-7,8-dihydro-6H-quinazolin-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O2/c1-14-11-18-17(19(25)12-14)13-21-20(22-18)24-9-7-23(8-10-24)15-3-5-16(26-2)6-4-15/h3-6,13-14H,7-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOOSWAKYPKNSGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=NC(=NC=C2C(=O)C1)N3CCN(CC3)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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